N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienyl group, a benzochromenyl group, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple steps, including the preparation of intermediate compounds. The key steps may include:
Formation of the thienyl group: This can be achieved through the oxidation of tetrahydrothiophene.
Synthesis of the benzochromenyl group: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the thienyl and benzochromenyl intermediates with an acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that can be explored for potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N,4-dimethylbenzamide
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H25NO6S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide |
InChI |
InChI=1S/C21H25NO6S/c1-13-18(27-11-19(23)22(2)14-9-10-29(25,26)12-14)8-7-16-15-5-3-4-6-17(15)21(24)28-20(13)16/h7-8,14H,3-6,9-12H2,1-2H3 |
InChI Key |
RAZCDHCGYMGKGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N(C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.